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molecular formula C5H4F3N3 B1429293 6-(Trifluoromethyl)pyridazin-3-amine CAS No. 935777-24-5

6-(Trifluoromethyl)pyridazin-3-amine

Cat. No. B1429293
M. Wt: 163.1 g/mol
InChI Key: WPZXOYUWWTZHFO-UHFFFAOYSA-N
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Patent
US08940743B2

Procedure details

A mixture of 3-chloro-6-trifluoromethyl-pyridazine (1.6 g, 8.8 mmol) (prepared by a procedure similar to that described in Tetrahedron, 1999, 55 (52), 15067-15070) and ammonium hydroxide (30 ml) in THF (10 ml) was heated at 100° C. in a microwave reactor (Emrys Optimizer; 0-9 Barr) for 1 h. After this period, the reaction mixture was evaporated and the residue extracted with dichloromethane. The combined extracts were dried (MgSO4), filtered and the solvents evaporated in vacuo to give D6 (1.3 g, 93%). C5H4F3N3 requires 163; Found 164 (MH+)
Quantity
1.6 g
Type
reactant
Reaction Step One
[Compound]
Name
( 52 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Yield
93%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:7]=1.[OH-].[NH4+:13]>C1COCC1>[F:9][C:8]([F:11])([F:10])[C:5]1[N:4]=[N:3][C:2]([NH2:13])=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)C(F)(F)F
Step Two
Name
( 52 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by a procedure similar to
WAIT
Type
WAIT
Details
After this period
CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(N=N1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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